Enhanced Lipophilicity (LogP) of 5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid Versus Unsubstituted Parent Scaffold
The 5-trifluoromethoxy substituent confers significantly increased lipophilicity relative to the unsubstituted benzo[b]thiophene-2-carboxylic acid scaffold. The target compound exhibits a calculated LogP value of 3.50, whereas the parent benzo[b]thiophene-2-carboxylic acid has a LogP of 2.92, representing a ΔLogP increase of +0.58 (approximately 20% enhancement) . This quantitative difference translates to measurably improved membrane permeability potential, as the trifluoromethoxy group is a recognized lipophilicity-enhancing moiety in medicinal chemistry optimization [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.50 |
| Comparator Or Baseline | Benzo[b]thiophene-2-carboxylic acid (unsubstituted parent): LogP = 2.92 |
| Quantified Difference | ΔLogP = +0.58 (approximately 20% increase) |
| Conditions | Calculated LogP values derived from chemical structure using standard computational methods; values sourced from authoritative chemical databases |
Why This Matters
Higher LogP correlates with increased membrane permeability and altered tissue distribution profiles, enabling procurement decisions for applications requiring enhanced bioavailability or blood-brain barrier penetration potential.
- [1] Kuujia Chemical Database. (2025). 5-Trifluoromethoxy-BenzoBThiophene-2-Carboxylic Acid: Structural Features and Lipophilicity Enhancement Properties. CAS:885279-13-0. View Source
